Pyroglutamyltryptophan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoprolyltryptophan can be achieved through various synthetic routes. One common method involves the reaction of tryptophan with pyroglutamic acid under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 5-Oxoprolyltryptophan involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Oxoprolyltryptophan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Oxoprolyltryptophan may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
5-Oxoprolyltryptophan has a wide range of scientific research applications, including:
Chemistry: It is used as a model substrate to study various chemical reactions and mechanisms.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders related to serotonin imbalance.
Industry: It is used in the development of new drugs and therapeutic agents targeting serotonin pathways.
Mechanism of Action
The mechanism of action of 5-Oxoprolyltryptophan involves its role as a substrate for investigating serotonin increase at the cerebral level. It interacts with specific molecular targets and pathways involved in serotonin synthesis and regulation. This interaction leads to an increase in serotonin levels, which can have various physiological and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid and precursor to serotonin.
5-Hydroxytryptophan: A direct precursor to serotonin, used in the treatment of depression and anxiety.
5-Methoxytryptophan: A compound with vasoprotective functions and mechanisms of action.
Uniqueness
5-Oxoprolyltryptophan is unique in its specific role as a model substrate for investigating serotonin increase at the cerebral level. Unlike other similar compounds, it provides a specific and controlled way to study serotonin regulation and its effects on the brain .
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMASWWWQRGQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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